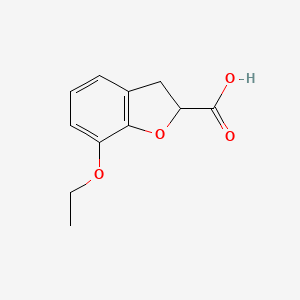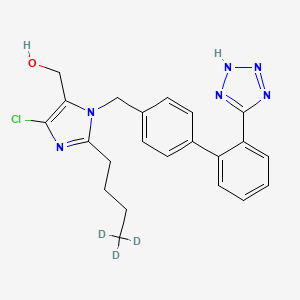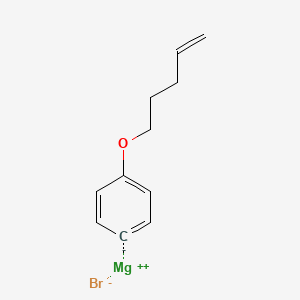
SNAP-8(Acetyl Glutamyl Heptapeptide-3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.
Biology
In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.
Medicine
In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .
Industry
In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .
作用機序
The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .
類似化合物との比較
Similar Compounds
Ac-glu-glu-met-gln-arg-arg-nh2:
Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.
Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.
Uniqueness
The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .
特性
分子式 |
C41H70N16O16S |
|---|---|
分子量 |
1075.2 g/mol |
IUPAC名 |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |
InChIキー |
KMACPCJUCHVVGP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)




![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)


![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)

![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
